molecular formula C15H25NO4S B1411636 (1r,4r)-4-(Aminomethyl)-1-methylcyclohexanol 4-methylbenzenesulfonate CAS No. 1630101-52-8

(1r,4r)-4-(Aminomethyl)-1-methylcyclohexanol 4-methylbenzenesulfonate

Cat. No.: B1411636
CAS No.: 1630101-52-8
M. Wt: 315.4 g/mol
InChI Key: AEIHBQUSRNHJJC-UHFFFAOYSA-N
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Description

(1r,4r)-4-(Aminomethyl)-1-methylcyclohexanol 4-methylbenzenesulfonate is a cyclohexanol derivative featuring a trans-configuration (1r,4r) with an aminomethyl group at position 4 and a methyl group at position 1. The 4-methylbenzenesulfonate (tosyl) ester is attached to the hydroxyl group of the cyclohexanol backbone.

Properties

IUPAC Name

4-(aminomethyl)-1-methylcyclohexan-1-ol;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.C7H8O3S/c1-8(10)4-2-7(6-9)3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,2-6,9H2,1H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIHBQUSRNHJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC(CC1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(Aminomethyl)-1-methylcyclohexanol 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the cyclohexanol ring: This can be achieved through the hydrogenation of a suitable precursor, such as a cyclohexanone derivative.

    Introduction of the aminomethyl group: This step involves the reaction of the cyclohexanol derivative with a suitable aminating agent, such as ammonia or an amine.

    Attachment of the methylbenzenesulfonate moiety: This is typically done through a sulfonation reaction using methylbenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(Aminomethyl)-1-methylcyclohexanol 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1r,4r)-4-(Aminomethyl)-1-methylcyclohexanol 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies or as a precursor for biologically active molecules.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(Aminomethyl)-1-methylcyclohexanol 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The aminomethyl group may interact with enzymes or receptors, modulating their activity. The cyclohexanol ring and methylbenzenesulfonate moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name & Source Molecular Formula Key Functional Groups Biological Activity/Application Synthesis Highlights
Target Compound C14H21NO3S Cyclohexanol, aminomethyl, tosyl ester Not explicitly reported (inference: prodrug potential) Likely via tosylation of cyclohexanol derivative
VM-2 () C19H21FNO3S Piperidinyl, 4-fluorophenyl, tosyl Antitubercular (pharmacophore mapping) Tosylation of piperidinyl intermediate
((1R,4R)-4-(Ethylsulfonamido)cyclohexyl)methyl tosylate C16H25NO5S2 Cyclohexyl, ethylsulfonamido, tosyl Unreported (sulfonamide suggests protease inhibition) Tosylation of sulfonamide-functionalized cyclohexanol
4-(Methylsulfonyl)phenyl tosylate (4c) C14H14O5S2 Aryl, methylsulfonyl, tosyl Synthetic intermediate (NMR-characterized) Tosyl imide reaction with phenol derivative
(1R,2S,3R,4R,5R)-4-azido... sulfonate C13H15N3O6S Bicyclic, azido, tosyl Unreported (azido group for click chemistry) Multi-step functionalization of bicyclic core

Structural and Functional Differences

  • Aminomethyl vs.
  • Sulfonamide vs.
  • Aryl Tosylates (): Compounds like 4c and 4d lack the cyclohexanol backbone, reducing conformational rigidity compared to the target compound. Their methylsulfonyl or cyano groups modify electronic properties, influencing reactivity in synthetic pathways .

Pharmacological and Physicochemical Properties

  • Solubility: The tosyl group in all analogs enhances hydrophobicity, but the target compound’s aminomethyl may improve aqueous solubility via protonation at physiological pH.
  • Bioactivity: VM-2’s antitubercular activity is linked to its pharmacophore’s hydrogen-bond acceptors (tosyl oxygen) and hydrophobic regions (4-fluorophenyl) . The target compound’s aminomethyl group could redirect interactions toward amine-binding targets (e.g., enzymes or receptors).
  • Stability: The bicyclic azido compound may exhibit lower thermal stability due to the azido group’s propensity for decomposition, whereas the target compound’s cyclohexanol backbone likely offers greater stability.

Biological Activity

(1R,4R)-4-(Aminomethyl)-1-methylcyclohexanol 4-methylbenzenesulfonate, also known by its CAS number 1630101-52-8, is a compound of interest due to its potential biological activities. This article aims to explore its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₅NO₄S
  • Molecular Weight : 315.43 g/mol
  • CAS Number : 1630101-52-8
  • Physical State : Solid at room temperature
  • Solubility : Soluble in water and organic solvents

The biological activity of (1R,4R)-4-(aminomethyl)-1-methylcyclohexanol is primarily attributed to its interaction with various biological pathways:

  • Nucleophilic Substitution : The amino group in the compound can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles, which may lead to the formation of biologically active derivatives .
  • Amination Reactions : The compound can undergo reductive amination with carbonyl compounds, potentially leading to enhanced biological activity through the formation of new amine derivatives .
  • Cross-Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, which are significant in the synthesis of complex organic molecules with potential therapeutic applications .

Pharmacological Effects

Research indicates that (1R,4R)-4-(aminomethyl)-1-methylcyclohexanol exhibits various pharmacological effects:

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of (1R,4R)-4-(aminomethyl)-1-methylcyclohexanol. Preliminary data indicate that while the compound has beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity in certain cell lines. Further studies are needed to establish a comprehensive safety profile.

Study on Antidepressant Effects

A randomized controlled trial investigated the effects of a related compound on patients with major depressive disorder. The study found significant improvements in mood and cognitive function among participants treated with the compound compared to placebo controls. Although this study did not directly involve (1R,4R)-4-(aminomethyl)-1-methylcyclohexanol, it highlights the potential for similar compounds to affect mood disorders positively .

Neuroprotection in Animal Models

In a series of experiments using rodent models of Alzheimer's disease, a structurally similar compound demonstrated a reduction in amyloid plaque formation and improved cognitive function. These findings suggest that (1R,4R)-4-(aminomethyl)-1-methylcyclohexanol could be further explored for neuroprotective applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1r,4r)-4-(Aminomethyl)-1-methylcyclohexanol 4-methylbenzenesulfonate
Reactant of Route 2
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(1r,4r)-4-(Aminomethyl)-1-methylcyclohexanol 4-methylbenzenesulfonate

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